molecular formula C18H32N2O6S B579460 (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide CAS No. 17057-59-9

(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide

Cat. No.: B579460
CAS No.: 17057-59-9
M. Wt: 404.522
InChI Key: YZRHYYDECCEWRG-DWVYNAINSA-N
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Description

The compound (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers, making it a stereochemically rich molecule. Its structure includes a pyrrolidine ring, a carboxamide group, and a sugar moiety with a methylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carboxamide group, and the attachment of the sugar moiety. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Sugar Moiety: This step may involve glycosylation reactions, where the sugar moiety is attached to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of acid chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sugar derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s sugar moiety and chiral centers may make it useful in studying carbohydrate-protein interactions and enzyme specificity.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

CAS No.

17057-59-9

Molecular Formula

C18H32N2O6S

Molecular Weight

404.522

IUPAC Name

(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h10-16,18,22-24H,5-8H2,1-4H3,(H,19,25)/t10-,11+,12-,13+,14-,15-,16-,18-/m1/s1

InChI Key

YZRHYYDECCEWRG-DWVYNAINSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(=O)C

Origin of Product

United States

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